![molecular formula C26H48O2 B1234345 (5Z,9Z)-5,9-hexacosadienoic acid](/img/structure/B1234345.png)
(5Z,9Z)-5,9-hexacosadienoic acid
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Overview
Description
(5Z,9Z)-5,9-hexacosadienoic acid is a polyunsaturated fatty acid that is hexacosanoic acid carrying double bonds at positions 5 and 9 respectively (the 5Z,9Z-isomer). It is a polyunsaturated fatty acid, a straight-chain fatty acid, a very long-chain fatty acid and an olefinic fatty acid.
Scientific Research Applications
Marine Organism Phospholipid Studies
(5Z,9Z)-5,9-hexacosadienoic acid has been identified in various marine organisms, notably in sponges. It's a key component of phospholipids in these species, indicating its importance in marine biochemistry. For example, novel brominated derivatives of this acid were found in the phospholipids of sponges like Petrosia ficiformis and Petrosia sp., illustrating the diversity of these compounds in marine life (Wijekoon et al., 1984), (Carballeira & Shalabi, 1993).
Biochemical Insights
Studies on (5Z,9Z)-5,9-hexacosadienoic acid have provided insights into unique biochemical processes. For instance, research on marine sponges has revealed the presence of unusual patterns of fatty acid biosynthesis, indicating the existence of rare desaturase activities in living organisms (Hahn et al., 1989).
Inhibition of Topoisomerases
This fatty acid has shown potential in inhibiting human topoisomerases, enzymes critical for DNA replication and cell division. Novel variants of (5Z,9Z)-5,9-hexacosadienoic acid isolated from sponges exhibited inhibitory effects on these enzymes, suggesting potential therapeutic applications (Carballeira et al., 2016).
Antimicrobial and Anticancer Properties
Further applications of this acid have been explored in antimicrobial and anticancer research. It displayed antimicrobial activity against certain bacteria and completely inhibited human topoisomerase I, an important target in cancer therapy (Carballeira et al., 2002).
Synthesis and Characterization
Significant efforts have been made in synthesizing and characterizing (5Z,9Z)-5,9-hexacosadienoic acid and its derivatives. These studies are crucial for understanding the structure, properties, and potential applications of these compounds in various fields (Carballeira et al., 1999).
properties
Molecular Formula |
C26H48O2 |
---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(5Z,9Z)-hexacosa-5,9-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18,21-22H,2-16,19-20,23-25H2,1H3,(H,27,28)/b18-17-,22-21- |
InChI Key |
IEXIHWCBQMQDHC-BJVJUIIASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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